Seprilose

Synthetic carbohydrate Anti-inflammatory Structure-activity relationship

Seprilose (CAS 133692-55-4), also known by its development code GW 80126, is a synthetic small-molecule carbohydrate derivative with the chemical designation 3-O-heptyl-1,2-O-isopropylidene-α-D-glucofuranose (molecular formula C16H30O6, molecular weight 318.41 g/mol). It is formally classified under the WHO International Nonproprietary Names (INN) system as an antirheumatic agent.

Molecular Formula C16H30O6
Molecular Weight 318.41 g/mol
CAS No. 133692-55-4
Cat. No. B1681627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeprilose
CAS133692-55-4
SynonymsSeprilose;  GW-80126;  GW 80126;  GW80126.
Molecular FormulaC16H30O6
Molecular Weight318.41 g/mol
Structural Identifiers
SMILESCCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C
InChIInChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1
InChIKeyGWSUUEYOBZZHIJ-UXXRCYHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seprilose (CAS 133692-55-4): A Structurally Distinctive Synthetic Carbohydrate Prostaglandin E2 Inhibitor for Anti-Inflammatory Research Procurement


Seprilose (CAS 133692-55-4), also known by its development code GW 80126, is a synthetic small-molecule carbohydrate derivative with the chemical designation 3-O-heptyl-1,2-O-isopropylidene-α-D-glucofuranose (molecular formula C16H30O6, molecular weight 318.41 g/mol) . It is formally classified under the WHO International Nonproprietary Names (INN) system as an antirheumatic agent . Pharmacologically, Seprilose functions as an inhibitor of prostaglandin E2 (PGE2) synthesis, with its mechanism reported to target prostaglandin E synthase (PGES), the terminal enzyme responsible for converting COX-derived PGH2 to PGE2 [1]. Seprilose was advanced to Phase 2 clinical evaluation for rheumatoid arthritis before development was discontinued [1], positioning it as a mechanistically specific tool compound for research into PGES-dependent inflammatory pathways.

Why Seprilose Cannot Be Replaced by Generic COX-2 Inhibitors or First-Generation Carbohydrate Anti-Inflammatories in Targeted Research Applications


Within the class of synthetic carbohydrate-derived anti-inflammatory agents and PGE2-pathway modulators, Seprilose occupies a distinct molecular and mechanistic niche that precludes simple substitution. Its closest structural analog, Amiprilose (Therafectin; CAS 56824-20-5), bears a dimethylaminopropoxy substituent at the C-3 position of the glucofuranose core, whereas Seprilose features a heptyl ether chain—a difference that critically alters lipophilicity and molecular recognition [1]. More importantly, Seprilose is annotated as a prostaglandin E synthase (PGES) inhibitor, targeting the terminal enzymatic step of PGE2 biosynthesis downstream of COX-1/COX-2, while conventional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2-selective inhibitors (e.g., celecoxib) act upstream on cyclooxygenases [2]. This mechanistic divergence means that Seprilose cannot be functionally interchanged with COX-1/COX-2 inhibitors in experimental systems designed to dissect PGES-dependent biology or to achieve PGE2 suppression without altering other prostanoid pathways.

Quantitative Differentiation Evidence for Seprilose vs. Closest Analogs and In-Class Alternatives


Structural Differentiation from Amiprilose: Heptyl Ether vs. Dimethylaminopropoxy Substituent Drives Distinct Physicochemical and Biological Profiles

Seprilose (3-O-heptyl-1,2-O-isopropylidene-α-D-glucofuranose; C16H30O6; MW 318.41) and Amiprilose (1-[(3aR,5R,6S,6aR)-6-(3-dimethylaminopropoxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol; C14H27NO6; MW 305.37) share an identical glucofuranose core scaffold with the same 1,2-O-isopropylidene protection [1]. The critical differentiation lies at the C-3 position: Seprilose incorporates a seven-carbon heptyl ether chain (O(CH2)6CH3), whereas Amiprilose contains a three-carbon dimethylaminopropoxy chain (O(CH2)3N(CH3)2) that introduces a basic tertiary amine absent in Seprilose [1]. This single substitution point results in a molecular weight difference of +13.04 Da for Seprilose and fundamentally divergent logP and ionization profiles. Amiprilose is formulated and reported as the hydrochloride salt (MW 341.83) due to the basic amine, whereas Seprilose is a neutral molecule without ionizable groups beyond the diol moiety [1].

Synthetic carbohydrate Anti-inflammatory Structure-activity relationship Glucofuranose

Mechanistic Target Differentiation: Seprilose as a PGES Inhibitor vs. Celecoxib as a COX-2-Selective Inhibitor

Seprilose is classified in the Synapse drug database as a prostaglandin E synthase (PGES) inhibitor, targeting the terminal enzyme that catalyzes the isomerization of COX-derived PGH2 to PGE2 [1]. This mechanism is fundamentally distinct from that of celecoxib (Celebrex), a selective COX-2 inhibitor that blocks the upstream conversion of arachidonic acid to PGH2 [2]. By acting downstream of COX enzymes, a PGES inhibitor conceptually spares the production of other COX-2-derived prostanoids (prostacyclin, thromboxane A2, PGD2, PGF2α), whereas COX-2 inhibition globally suppresses all COX-2-dependent prostanoid synthesis [3]. Seprilose's development was terminated at Phase 2 for rheumatoid arthritis, with no approved indication [1]; celecoxib is FDA-approved for osteoarthritis, rheumatoid arthritis, and other inflammatory conditions [2].

Prostaglandin E synthase PGES inhibitor COX-2 inhibitor PGE2 pathway Inflammation

Physicochemical Property Differentiation: Boiling Point and Density vs. Structurally Related Glucofuranose Derivatives

Seprilose has reported physicochemical properties including a boiling point of 436.3°C at 760 mmHg and a density of 1.14 g/cm³ . These values reflect the contribution of the C-3 heptyl ether chain to molecular weight and intermolecular interactions relative to unsubstituted or shorter-chain glucofuranose derivatives. For comparison, Amiprilose (free base, C14H27NO6, MW 305.37) has a predicted boiling point of 431.0 ± 45.0°C and a predicted density of 1.21 ± 0.1 g/cm³ . The higher density of Amiprilose is attributable to the presence of the tertiary amine group enabling stronger intermolecular hydrogen bonding and dipole-dipole interactions, whereas Seprilose's longer alkyl chain contributes to a slightly higher boiling point despite lower density.

Physicochemical properties Boiling point Density Glucofuranose derivative

Development Stage Differentiation: Terminated Phase 2 Asset with Expired IP vs. Approved Amiprilose Clinical Candidate

Seprilose reached Phase 2 clinical development for rheumatoid arthritis before its development was discontinued, with its associated intellectual property (including patent WO1997044063A2) now expired [1]. Amiprilose (Therafectin) similarly underwent Phase 3 clinical evaluation by Boston Life Sciences/Greenwich Pharmaceuticals for rheumatoid arthritis but was not approved by the FDA due to insufficient efficacy data [2]. Both compounds share the same therapeutic indication (rheumatoid arthritis) and the same ultimate regulatory fate (non-approved), yet Seprilose's PGES-targeted mechanism and its status as a structurally distinct molecule without the dimethylamino moiety may offer research advantages. The expiration of IP covering Seprilose means that procurement for research purposes faces no patent infringement barriers, potentially reducing cost and supply chain constraints relative to patent-protected alternatives.

Clinical development Phase 2 Patent status Investigational drug

Vendor Purity Specification Differentiation: ≥95% to ≥98% Purity Across Commercial Suppliers

Commercially available Seprilose from non-excluded vendors is offered at purity specifications ranging from ≥95% (BOC Sciences) to >98% (multiple vendors) . Amiprilose hydrochloride is available from Sigma-Aldrich and other suppliers at ≥98% purity . The higher purity grade (>98%) of Seprilose aligns with the typical standard for in vitro pharmacological research, while the ≥95% grade may be suitable for synthetic chemistry or analytical method development applications where ultra-high purity is not critical. Importantly, Seprilose purity certification should be verified through the Certificate of Analysis (CoA) for each batch, as most vendors explicitly state the compound is for research use only and not for human or veterinary applications .

Purity specification Quality control Vendor comparison Research chemical procurement

Targeted Research Application Scenarios for Seprilose Based on Its Differentiated Profile


PGES-Dependent PGE2 Pathway Dissection in In Vitro Inflammatory Models

Seprilose is most appropriately deployed in academic or industrial research settings where the objective is to discriminate between COX-dependent and PGES-dependent contributions to PGE2 production. Because Seprilose is classified as a PGES inhibitor rather than a COX-1 or COX-2 inhibitor [1], it enables experiments where PGE2 synthesis is suppressed without altering the production of other COX-derived prostanoids (prostacyclin, thromboxane). This is mechanistically unachievable with COX-2-selective inhibitors such as celecoxib, which globally reduce all downstream COX-2 products. Researchers should independently verify PGES inhibitory activity in their assay system, as publicly available IC50 data for Seprilose against recombinant human PGES is not currently accessible from non-excluded sources.

Structure-Activity Relationship (SAR) Studies on Glucofuranose-Based Anti-Inflammatory Scaffolds

Seprilose serves as a key comparator compound in SAR campaigns exploring the impact of C-3 substituent variation on the glucofuranose core. Its heptyl ether chain represents a neutral, lipophilic modification, in contrast to the ionizable dimethylaminopropoxy group of Amiprilose [2]. Systematic comparison of these two compounds—differing only at the C-3 substituent—allows medicinal chemists to deconvolve the contributions of chain length, lipophilicity, and amine basicity to anti-inflammatory activity, cytotoxicity, and pharmacokinetic behavior. Procurement of both Seprilose and Amiprilose from vendors offering >98% purity with full analytical characterization (NMR, HRMS) is recommended for rigorous SAR studies.

Reference Standard for Analytical Method Development and Physicochemical Profiling of Carbohydrate-Derived Drug Candidates

With its well-defined boiling point (436.3°C at 760 mmHg) and density (1.14 g/cm³) , Seprilose provides a characterized reference point for developing HPLC, GC, and LC-MS methods tailored to lipophilic glucofuranose derivatives. Its neutral character (absence of ionizable amine) simplifies mobile phase optimization compared to Amiprilose hydrochloride, which requires pH control to manage amine protonation. This makes Seprilose particularly suitable as a system suitability standard in chromatographic method validation for neutral carbohydrate-based compounds.

Investigational Use in Preclinical PGES-Targeted Pharmacology with Favorable IP Landscape

For biotechnology companies and academic groups exploring PGES as a therapeutic target, Seprilose offers a tool compound with an expired patent portfolio [1], reducing intellectual property barriers to use in proprietary research programs. While Seprilose's clinical development was terminated at Phase 2 and it is not approved for therapeutic use, it remains a structurally characterized PGES inhibitor suitable for target validation studies in cell-based and in vivo models of PGE2-driven pathology (e.g., inflammatory arthritis models), provided users independently establish potency, selectivity, and pharmacokinetic parameters for their specific experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seprilose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.